N'-(4-nitro-3-piperidin-1-ylphenyl)ethane-1,2-diamine;hydrochloride
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Overview
Description
N’-(4-nitro-3-piperidin-1-ylphenyl)ethane-1,2-diamine;hydrochloride is a complex organic compound that features a piperidine ring, a nitro group, and an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-nitro-3-piperidin-1-ylphenyl)ethane-1,2-diamine;hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the Nitro Group: The nitro group is usually introduced via nitration reactions using nitric acid or other nitrating agents.
Attachment of the Ethane-1,2-diamine Moiety: This step involves the reaction of ethane-1,2-diamine with the piperidine derivative under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: Including crystallization, distillation, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-nitro-3-piperidin-1-ylphenyl)ethane-1,2-diamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Addition: The ethane-1,2-diamine moiety can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Reduction of Nitro Group: Produces an amine derivative.
Substitution on Piperidine Ring: Yields various substituted piperidine derivatives.
Scientific Research Applications
N’-(4-nitro-3-piperidin-1-ylphenyl)ethane-1,2-diamine;hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used in the development of pharmaceutical compounds due to its potential biological activity.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N’-(4-nitro-3-piperidin-1-ylphenyl)ethane-1,2-diamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler diamine compound used as a building block in chemical synthesis.
Piperidine Derivatives: Compounds containing the piperidine ring, widely used in pharmaceuticals.
Uniqueness
N’-(4-nitro-3-piperidin-1-ylphenyl)ethane-1,2-diamine;hydrochloride is unique due to its combination of a nitro group, piperidine ring, and ethane-1,2-diamine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N'-(4-nitro-3-piperidin-1-ylphenyl)ethane-1,2-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2.ClH/c14-6-7-15-11-4-5-12(17(18)19)13(10-11)16-8-2-1-3-9-16;/h4-5,10,15H,1-3,6-9,14H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWVRRNHIZFSFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)NCCN)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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